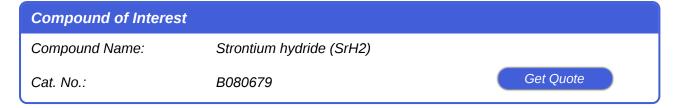


# comparing the reactivity of SrH2 with other saline hydrides

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A Comparative Analysis of the Reactivity of Strontium Hydride (SrH<sub>2</sub>) and Other Saline Hydrides

This guide provides a detailed comparison of the chemical reactivity of strontium hydride (SrH<sub>2</sub>) with other common saline hydrides, including those of the alkali metals (Group 1) and alkaline earth metals (Group 2). The information is intended for researchers, scientists, and professionals in drug development who utilize hydrides as reducing agents or in other synthetic applications.

## **Introduction to Saline Hydrides**

Saline hydrides, also known as ionic hydrides, are compounds formed between hydrogen and the most electropositive metals, primarily the alkali and alkaline earth metals.[1] In these compounds, hydrogen exists as a negatively charged ion (H<sup>-</sup>), known as the hydride ion.[2] This ion is a powerful base and reducing agent, making saline hydrides highly reactive, particularly with protic solvents like water.[2][3] They are typically crystalline solids with high melting points.[1][3] Strontium hydride (SrH<sub>2</sub>), a representative alkaline earth metal hydride, shares these general characteristics but exhibits a unique reactivity profile when compared to its counterparts.

# **Comparative Reactivity**

The reactivity of saline hydrides can be assessed in several key areas: their reaction with water, their thermal stability, and their efficacy as reducing agents in chemical synthesis.



#### **Reactivity with Water**

A defining characteristic of saline hydrides is their vigorous and often violent reaction with water. This reaction produces hydrogen gas and the corresponding metal hydroxide.[2][4]

The general reaction for alkali metal hydrides (MH) is: MH (s) + H<sub>2</sub>O (l) → MOH (aq) + H<sub>2</sub> (g)

For alkaline earth metal hydrides (MH<sub>2</sub>), including SrH<sub>2</sub>, the reaction is: MH<sub>2</sub> (s) + 2H<sub>2</sub>O (l)  $\rightarrow$  M(OH)<sub>2</sub> (aq) + 2H<sub>2</sub> (g)[5]

While all saline hydrides react exothermically with water, the rate and intensity of the reaction vary. The reactivity generally increases with the electropositivity of the metal. For the alkaline earth metals, the reactivity with water tends to increase down the group. Therefore, SrH<sub>2</sub> is expected to be more reactive than CaH<sub>2</sub> but less reactive than BaH<sub>2</sub>.

#### **Thermal Stability**

Thermal stability is a critical parameter for the storage and handling of hydride reagents. For alkali metal hydrides, thermal stability generally decreases down the group.[6][7] This is attributed to the weakening of the M-H bond as the cation size increases.[7] In contrast, for alkaline earth metal hydrides, thermal stability is reported to increase down the group from beryllium to barium.[8]

#### Reactivity as a Reducing Agent

The primary application of saline hydrides in organic synthesis is as reducing agents. A 2015 study by Hernden et al. provides direct experimental evidence comparing the reducing power of several saline hydrides in the solid-state topotactic reduction of Sr<sub>2</sub>MnO<sub>4</sub>.[9] This study established a clear reactivity trend among the tested hydrides.

The observed order of reactivity was:  $MgH_2 < SrH_2 < LiH \approx CaH_2 \approx BaH_2 < NaH[9]$ 

This trend indicates that SrH<sub>2</sub> is a moderately reactive solid-state reducing agent, less powerful than NaH but more reactive than MgH<sub>2</sub>. Its reactivity is comparable to, though slightly less than, that of LiH, CaH<sub>2</sub>, and BaH<sub>2</sub> in this specific application.[9]

## **Data Summary**



The following table summarizes the key reactivity and stability properties of SrH<sub>2</sub> in comparison with other selected saline hydrides.

Hydride	Formula	Molar Mass ( g/mol )	Туре	Reactivity with Water	Thermal Stability Trend (within Group)	Relative Reducing Power[9]
Lithium Hydride	LiH	7.95	Alkali	Vigorous	Decreases down group[6][7]	3 (High)
Sodium Hydride	NaH	24.00	Alkali	Violent	Decreases down group[6][7]	1 (Highest)
Potassium Hydride	КН	40.11	Alkali	Violent	Decreases down group[6][7]	Not Reported
Calcium Hydride	CaH <sub>2</sub>	42.09	Alkaline Earth	Vigorous	Increases down group[8]	3 (High)
Strontium Hydride	SrH₂	89.64	Alkaline Earth	Vigorous[5]	Increases down group[8]	4 (Moderate)
Barium Hydride	BaH2	139.34	Alkaline Earth	Very Vigorous	Increases down group[8]	3 (High)

Note on Relative Reducing Power: The ranking is derived from the experimental data by Hernden et al.[9], where 1 is the most reactive and 4 is less reactive in the context of the specific solid-state reduction studied.

# **Experimental Protocols**



Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized methodologies for assessing hydride reactivity.

## **General Protocol for Comparing Reactivity with Water**

This protocol outlines a method to quantify the rate of reaction between a saline hydride and water by measuring the volume of hydrogen gas evolved over time.

- Apparatus Setup: Assemble a gas collection apparatus consisting of a reaction flask, a
  dropping funnel containing deionized water, and a gas burette or inverted measuring cylinder
  filled with water to collect the evolved H<sub>2</sub> gas.
- Reagent Preparation: Weigh a precise, equimolar amount of the saline hydride (e.g., SrH<sub>2</sub>, CaH<sub>2</sub>, NaH) in an inert atmosphere (e.g., a glovebox) to prevent premature reaction with atmospheric moisture.
- Initiation of Reaction: Place the weighed hydride into the reaction flask under an inert gas stream (e.g., argon). Seal the apparatus and allow the system to equilibrate to a constant temperature in a water bath.
- Data Collection: Add a specific volume of deionized water from the dropping funnel to the reaction flask to initiate the reaction. Start a timer and record the volume of hydrogen gas collected in the gas burette at regular intervals until the reaction ceases.
- Analysis: Plot the volume of H<sub>2</sub> evolved versus time for each hydride. The initial slope of the curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.

#### **Protocol for Solid-State Reductions**

The experimental comparison of reducing power cited above was performed via a solid-state reaction.[9] The detailed protocol can be found in the original publication (Hernden et al., Inorg. Chem. 2015, 54, 9, 4249–4256). A generalized workflow is as follows:

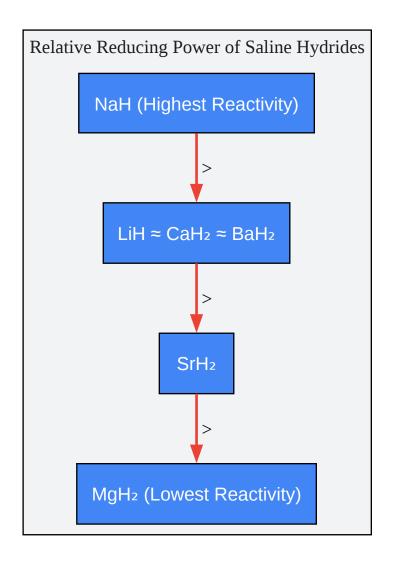
 Reactant Preparation: The precursor material (e.g., Sr<sub>2</sub>MnO<sub>4</sub>) and the hydride reducing agent (e.g., SrH<sub>2</sub>) are intimately ground together in a specific molar ratio in an inert atmosphere.



- Reaction Execution: The ground mixture is sealed in an evacuated ampoule (e.g., fused silica).
- Thermal Treatment: The ampoule is heated in a furnace at a controlled temperature for a defined period to facilitate the solid-state reaction.
- Product Analysis: After cooling, the product is recovered and analyzed using techniques such as Powder X-ray Diffraction (PXRD) to identify the crystalline phases and determine the extent of the reduction.

# **Visualization of Reactivity Trends**

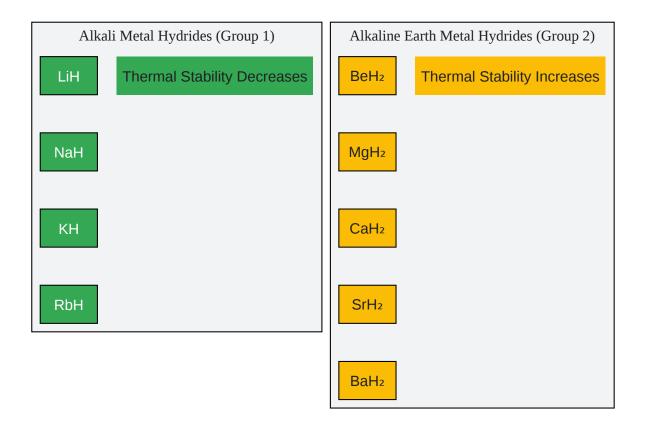
The following diagrams illustrate the key relationships discussed in this guide.





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Caption: Reactivity trend of saline hydrides as solid-state reducing agents.[9]



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Caption: General trends in the thermal stability of saline hydrides.[6][8]

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